14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone, also known by its Chemical Abstracts Service (CAS) number 59326-04-4, is a synthetic compound derived from daunomycinone, a well-known anthracycline antibiotic. This compound is characterized by the addition of a 4-methoxyphenyl group and a diphenylmethoxy moiety, which contribute to its chemical properties and biological activity. Daunomycinone itself is recognized for its anticancer properties, primarily in the treatment of various leukemias and solid tumors.
14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone falls under the classification of anthracycline antibiotics. These compounds are known for their ability to intercalate DNA, thereby inhibiting nucleic acid synthesis and exhibiting cytotoxic effects on rapidly dividing cells.
The synthesis of 14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and minimize by-products. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
The molecular formula for 14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone is C₃₁H₃₃N₃O₄. The structure features:
Key structural data include:
14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone can participate in various chemical reactions typical of anthracyclines:
Reactions are typically monitored using chromatographic methods to assess conversion rates and product formation. Stability studies in different pH environments can provide insights into potential degradation pathways.
The mechanism of action for 14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone primarily involves:
Studies indicate that modifications like the methoxy group can enhance cytotoxicity compared to non-substituted derivatives, making this compound a subject of interest in cancer research.
Relevant data from studies suggest that the presence of substituents like methoxy groups can significantly alter both solubility and stability profiles compared to parent compounds.
14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone has potential applications in:
Anthracyclines represent a cornerstone of anticancer chemotherapy, characterized by a tetracyclic aglycone core (anthraquinone) glycosidically linked to an aminosugar. Daunomycinone serves as the pharmacophoric aglycone for clinically pivotal agents like daunorubicin and doxorubicin. These compounds exert cytotoxic effects primarily through DNA intercalation, topoisomerase II inhibition, and free radical generation. However, their clinical utility is hampered by dose-limiting cardiotoxicity and the emergence of multidrug resistance (MDR). To circumvent these limitations, synthetic chemists have pursued strategic modifications at key positions of the daunomycinone scaffold. The introduction of the 4-methoxyphenyl-diphenylmethoxy moiety at C-14—exemplified by 14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone (CAS# 59326-04-4, C~41~H~34~O~10~)—aims to optimize pharmacological properties while mitigating toxicity risks [6] [8] [9].
The structural progression of daunomycinone derivatives reflects iterative efforts to balance potency with safety. The unmodified aglycone daunomycinone (C~21~H~18~O~8~) possesses reactive hydroxyl groups at C-6, C-7, C-9, and C-11, rendering it susceptible to enzymatic deactivation. Early analogues addressed this by introducing bulky protective groups at C-14, a site critical for glycosylation and metabolic stability. The synthesis of 14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone follows a multi-step sequence:
Table 1: Structural Evolution of Daunomycinone Analogues
Compound | Key Modification | Biological Rationale |
---|---|---|
Daunomycinone (base structure) | Unmodified aglycone | DNA intercalation core |
14-Bromodaunomycinone | Bromine at C-14 | Synthetic intermediate for functionalization |
14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone | Bulky ether group at C-14 | Steric protection of reactive sites; enhanced lipophilicity |
Daunorubicin | Daunosamine at C-7 | Improved DNA affinity and cellular uptake |
This modification preserves the planar anthraquinone core essential for DNA intercalation while sterically shielding vulnerable positions from metabolic enzymes [9].
Functional group alterations profoundly influence anthracycline efficacy, pharmacokinetics, and toxicity profiles. Key modifications include:
Table 2: Impact of Functional Group Modifications on Anthracycline Properties
Functional Group | Position | Effect on Bioactivity | Consequence |
---|---|---|---|
Hydroxyl | C-6, C-11 | Enables H-bonding with DNA/topoisomerase II | ↑ Potency; ↑ Cardiotoxicity via ROS |
Ketone | C-5, C-12 | Facilitates redox cycling | DNA damage; ↑ ROS generation |
Methoxy | C-4 | Modulates electron density | Altered DNA affinity; ↑ Metabolic stability |
4-Methoxyphenyl-diphenylmethoxy | C-14 | Steric protection; ↑ Lipophilicity | ↓ Metabolic deactivation; ↑ Tumor accumulation |
These modifications collectively aim to decouple anticancer efficacy from off-target toxicity [1] [8].
The 4-methoxyphenyl-diphenylmethoxy (trityl ether) group represents a sophisticated solution to anthracycline limitations. Its significance is threefold:
Table 3: Comparison of C-14 Modified Anthracycline Analogues
Compound | C-14 Substituent | logP | Metabolic Stability | Tumor Selectivity |
---|---|---|---|---|
Doxorubicin | -H | 1.27 | Low | Moderate |
Valrubicin | Valerate ester | 3.8 | Moderate | Improved |
14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone | Trityl ether | 6.3 | High | High (predicted) |
Table 4: Key Chemical Properties of 14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone
Property | Value | Source/Note |
---|---|---|
CAS Registry Number | 59326-04-4 | Unique chemical identifier [5] [6] |
Molecular Formula | C~41~H~34~O~10~ | Confirmed via high-resolution MS [3] |
Molecular Weight | 686.7 g/mol | Calculated from formula [3] [5] |
IUPAC Name | (7S,9S)-6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione | Systematic nomenclature [3] |
Storage Conditions | -20°C (desiccated) | Maintains stability; avoids hydrolysis [5] |
Solubility | Chloroform | Preferred solvent for handling [6] |
Figure 1: Synthesis Pathway for Key Anthracycline Intermediates
Daunomycinone → Bromination at C-14 → Nucleophilic substitution with (4-Methoxyphenyl)diphenylmethanol → Purification → **14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone** → Glycosylation (daunosamine attachment) → Deprotection (if needed) → Active anthracycline
This design exemplifies a rational approach to overcoming pharmacokinetic barriers while leveraging the intrinsic anticancer activity of the anthracycline scaffold [2] [8].
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6